molecular formula C12H10BFN2O3 B12648244 3-Fluoro-5-(2-pyridylcarbamoyl)benzeneboronic acid

3-Fluoro-5-(2-pyridylcarbamoyl)benzeneboronic acid

Cat. No.: B12648244
M. Wt: 260.03 g/mol
InChI Key: HJKLKWVIKNPVGM-UHFFFAOYSA-N
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Description

3-Fluoro-5-(2-pyridylcarbamoyl)benzeneboronic acid is a boronic acid derivative with a molecular formula of C12H10BFN2O3. This compound is known for its unique structure, which includes a fluorine atom, a pyridylcarbamoyl group, and a boronic acid moiety. It is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(2-pyridylcarbamoyl)benzeneboronic acid typically involves the following steps:

    Formation of the Pyridylcarbamoyl Intermediate: This step involves the reaction of 2-aminopyridine with an appropriate acid chloride to form the pyridylcarbamoyl intermediate.

    Introduction of the Fluorine Atom: The intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor.

    Boronic Acid Formation:

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(2-pyridylcarbamoyl)benzeneboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-5-(2-pyridylcarbamoyl)benzeneboronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(2-pyridylcarbamoyl)benzeneboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes such as proteases and kinases. The fluorine atom and pyridylcarbamoyl group contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-(2-pyridylcarbamoyl)benzeneboronic acid is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and biological activity. The combination of the fluorine atom, pyridylcarbamoyl group, and boronic acid moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H10BFN2O3

Molecular Weight

260.03 g/mol

IUPAC Name

[3-fluoro-5-(pyridin-2-ylcarbamoyl)phenyl]boronic acid

InChI

InChI=1S/C12H10BFN2O3/c14-10-6-8(5-9(7-10)13(18)19)12(17)16-11-3-1-2-4-15-11/h1-7,18-19H,(H,15,16,17)

InChI Key

HJKLKWVIKNPVGM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NC2=CC=CC=N2)(O)O

Origin of Product

United States

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